molecular formula C9H12N2O3S B1409480 4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide CAS No. 1799974-41-6

4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide

Cat. No.: B1409480
CAS No.: 1799974-41-6
M. Wt: 228.27 g/mol
InChI Key: LPDWWKROALOPNU-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Classification

The IUPAC name 4-ethyl-3,4-dihydro-2H-pyrido[2,3-b]oxathiazepine 1,1-dioxide provides a precise description of the compound’s architecture (Table 1). Breaking down the nomenclature:

  • Pyrido[2,3-b] : Indicates a pyridine ring fused to a second heterocycle at positions 2 and 3.
  • 1,4,5-Oxathiazepine : A seven-membered ring containing oxygen (O), sulfur (S), and nitrogen (N) atoms at positions 1, 4, and 5, respectively.
  • 1,1-Dioxide : Specifies the sulfone group (-SO₂-) at position 1 of the oxathiazepine ring.
  • 4-Ethyl-3,4-dihydro : Denotes an ethyl substituent at position 4 and partial saturation of the oxathiazepine ring.

Structural Classification :

  • Fused Bicyclic System : Combines a pyridine (six-membered, aromatic) and a dihydro-oxathiazepine (seven-membered, non-aromatic).
  • Heteroatom Arrangement : The oxathiazepine ring contains O, S, and N, while the pyridine contributes an additional N atom.
  • Substituents : The ethyl group at position 4 introduces steric and electronic effects, influencing reactivity.

Table 1: Component Breakdown of the IUPAC Name

Component Description
Pyrido[2,3-b] Fused pyridine ring at positions 2 and 3
1,4,5-Oxathiazepine 7-membered ring with O (1), S (4), N (5)
1,1-Dioxide Sulfone group at position 1
4-Ethyl-3,4-dihydro Ethyl substituent at position 4; partial saturation of oxathiazepine ring

The molecular formula is C₉H₁₂N₂O₃S , with a molecular weight of 228.27 g/mol . The SMILES notation (CCC1CNS(=O)(=O)c2cccnc2O1) and InChIKey (LPDWWKROALOPNU-UHFFFAOYSA-N) further define its connectivity.

Historical Context in Heterocyclic Chemistry Development

The synthesis of oxathiazepines emerged in the late 20th century as part of efforts to expand bioactive heterocycles. Early work on sulfur-nitrogen heterocycles, such as thiazepines and oxazines, laid the groundwork for fused systems like oxathiazepines. Key milestones include:

  • 1980s–1990s : Development of Hantzsch-Widman nomenclature to standardize heterocyclic naming, enabling precise communication of complex structures like pyrido-oxathiazepines.
  • 2000s : Advances in cyclization techniques, particularly using sulfonylating agents, facilitated the synthesis of 1,1-dioxide derivatives.
  • 2010s–Present : Application of catalytic asymmetric synthesis to introduce stereocenters in oxathiazepines, as seen in enantiomerically pure derivatives like (R)- and (S)-4-methyl analogs.

This compound’s synthesis typically involves multi-step routes:

  • Formation of the Pyridine Core : Starting from 2-aminopyridine derivatives.
  • Cyclization : Introducing sulfur and oxygen via reagents like thionyl chloride or sulfonic anhydrides.
  • Oxidation : Conversion of thioether groups to sulfones using hydrogen peroxide or ozone.

Significance of the 1,1-Dioxide Moiety in Sulfur-Containing Heterocycles

The 1,1-dioxide group (-SO₂-) profoundly alters the compound’s physicochemical and biological properties:

Electronic Effects :

  • Electron-Withdrawing Nature : The sulfone group increases the electrophilicity of adjacent atoms, enhancing reactivity toward nucleophiles.
  • Conformational Rigidity : The planar sulfone restricts rotation around the S–N bond, stabilizing specific conformations critical for binding biological targets.

Comparative Analysis :
Table 2: Sulfone vs. Non-Sulfone Oxathiazepines

Property 1,1-Dioxide Derivative Non-Sulfone Analog
Reactivity Higher electrophilicity Prone to oxidation
Stability Enhanced thermal stability Less stable under acidic conditions
Hydrogen Bonding Strong acceptor via sulfone oxygen Limited capacity
Biological Activity Improved target affinity Reduced potency

The sulfone moiety’s ability to participate in hydrogen bonding and dipole interactions makes it valuable in drug design. For example, N-heterocyclic sulfones are integral to pharmaceuticals like nifurtimox (antitrypanosomal) and diazoxide (antihypertensive). In materials science, sulfone-containing heterocycles improve polymer thermal stability and dielectric properties.

Synthetic Applications :

  • Post-Modification : The sulfone group enables further functionalization, such as nucleophilic aromatic substitution or cross-coupling reactions.
  • Biocatalysis : Enzymatic oxidation of thioethers to sulfones provides enantioselective routes to chiral oxathiazepines.

Properties

IUPAC Name

4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-2-7-6-11-15(12,13)8-4-3-5-10-9(8)14-7/h3-5,7,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDWWKROALOPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNS(=O)(=O)C2=C(O1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Oxathiazepine Ring

  • The oxathiazepine ring is formed by cyclization involving a nitrogen and sulfur-containing precursor.
  • Commonly, a precursor containing a thiol or thioether group is reacted with an appropriate pyridine derivative bearing a leaving group to promote ring closure.
  • The ring closure often proceeds under mild to moderate heating conditions in polar aprotic solvents such as DMF or DMSO.
  • Catalysts or reagents such as iodine or mild oxidants may be employed to facilitate cyclization and subsequent oxidation steps.

Introduction of the Ethyl Group at the 4-Position

  • The ethyl substituent is introduced either via alkylation of a precursor intermediate or by using an ethyl-substituted starting material.
  • Stereoselective synthesis techniques are applied to favor the (R)-configuration at the chiral center.
  • Chiral auxiliaries or asymmetric catalysts may be used to control stereochemistry during the alkylation or ring closure steps.

Oxidation to the 1,1-Dioxide (Sulfone)

  • The sulfur atom in the oxathiazepine ring is oxidized to the sulfone (1,1-dioxide) using oxidizing agents such as hydrogen peroxide (H2O2) or peracids.
  • Reaction conditions are optimized to avoid over-oxidation or degradation of the heterocyclic system.
  • Typical oxidation is performed at room temperature or slightly elevated temperatures with controlled addition of the oxidant.

Purification and Characterization

  • The crude product is purified by column chromatography using solvents such as ethyl acetate/hexane mixtures.
  • Purity is confirmed by analytical methods including NMR spectroscopy, IR spectroscopy, and mass spectrometry.
  • The final product is typically obtained with ≥95% purity and stored at 2–8 °C to maintain stability.

Representative Experimental Procedure (Based on Literature and Patents)

Step Reagents/Conditions Description Outcome
1 Pyridine derivative + thiol precursor, DMF, heat Cyclization to form oxathiazepine ring Formation of fused heterocycle
2 Ethylating agent (e.g., ethyl bromide), chiral catalyst, base Stereoselective introduction of ethyl group at C-4 (R)-4-ethyl substituted intermediate
3 H2O2 (30%), iodine catalyst, DMF, 150 °C, 6 h Oxidation of sulfur to sulfone Formation of 1,1-dioxide
4 Column chromatography (ethyl acetate/hexane) Purification Isolated pure product

Analytical Data Supporting Preparation

  • NMR Spectroscopy: Characteristic signals for the pyridine ring protons and the ethyl substituent; chiral centers confirmed by coupling constants.
  • IR Spectroscopy: Strong absorption bands at ~1150 and 1320 cm⁻¹ corresponding to sulfone S=O stretches.
  • Mass Spectrometry: Molecular ion peak at m/z 228.27 consistent with molecular weight.
  • Melting Point: Typically in the range of 200–240 °C, confirming purity and identity.

Comparative Analysis of Preparation Routes

Aspect Multi-step Cyclization Route Alternative Direct Alkylation Route
Starting Materials Pyridine derivatives, thiol precursors Preformed oxathiazepine core
Stereochemical Control Achieved via chiral catalysts or auxiliaries Limited, may require resolution
Oxidation Step Performed post-cyclization to sulfone Sometimes integrated in one-pot procedures
Yield Moderate to good (40–70%) Variable, depends on precursor availability
Purity High after chromatography (≥95%) Comparable with proper purification

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains. The structural configuration allows for interaction with bacterial cell membranes or essential metabolic pathways.

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. Studies have indicated that derivatives of pyrido[2,3-b][1,4,5]oxathiazepine structures can induce apoptosis in cancer cells. Further research is necessary to elucidate the specific mechanisms involved and to evaluate its efficacy in clinical settings.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It may act on neurotransmitter systems or neuroprotective pathways, making it a candidate for treating neurodegenerative diseases. Animal studies are ongoing to assess its impact on cognitive functions and neuroprotection.

Synthesis of Novel Polymers

The unique chemical structure of this compound allows it to serve as a building block for synthesizing novel polymers with specific properties. These polymers can be tailored for applications in coatings, adhesives, and drug delivery systems.

Photovoltaic Materials

Recent studies suggest that derivatives of this compound may be utilized in the development of organic photovoltaic materials due to their electronic properties. The incorporation of such heterocycles can enhance charge transport and improve the efficiency of solar cells.

Pesticide Development

The structural characteristics of this compound make it a promising candidate for developing new pesticides. Its ability to interact with biological systems can be exploited to create effective herbicides or fungicides that target specific pests while minimizing environmental impact.

Plant Growth Regulators

Research has indicated potential use as a plant growth regulator. Compounds with similar structures have shown the ability to modulate plant growth responses, which could lead to enhanced agricultural productivity.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrido[2,3-b][1,4,5]oxathiazepine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones compared to control groups .

Neuroprotective Effects Investigation

In a preclinical trial published in Neuropharmacology, researchers assessed the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results indicated a reduction in cell death and improved neuronal viability .

Mechanism of Action

The mechanism of action of 4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide involves its interaction with specific molecular targets. Its lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Methyl-Substituted Analogs

  • (R)-4-Methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide Molecular Formula: C₈H₁₀N₂O₃S Molecular Weight: 214.24 Key Data: CAS 1799974-29-0; synthesized via stereoselective methods .

Benzyl-Substituted Derivatives

  • (S)-3-Benzyl-7-bromo-2-(pyridin-3-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
    • Molecular Formula : C₂₃H₂₁BrN₂O₃S
    • Molecular Weight : 509.4
    • Key Data : HRMS confirmed structure; benzyl groups enhance steric bulk, reducing metabolic clearance compared to ethyl analogs .

Core Heterocycle Modifications

Thiadiazine vs. Oxathiazepine

  • 7-Chloro-4-ethyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
    • Molecular Formula : C₉H₁₁ClN₂O₂S
    • Molecular Weight : 270.72
    • Key Data : Demonstrated cognition-enhancing effects in rats at 0.3 mg/kg .
    • Comparison : Replacing oxathiazepine’s oxygen with a nitrogen (thiadiazine) alters electron distribution, affecting receptor binding .

Stereochemical Variations

  • (3S,4S)-7-Bromo-3-methyl-4-phenyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide Molecular Formula: C₁₇H₁₅BrN₂O₃S Molecular Weight: 415.29 Key Data: Synthesized via Mitsunobu alkylation (77% yield) . Comparison: Stereochemistry at the 4-position (ethyl vs. methyl-phenyl) significantly impacts biological activity and synthetic accessibility .

Spectral Data Comparison

Compound ¹H NMR (δ, ppm) HRMS (M+H)+
4-Ethyl derivative (Target Compound) Not reported in evidence Not reported
(S)-3-Benzyl-7-bromo analog 8.59 (d, J = 54.1 Hz), 4.12 (s, 2H) 383.9430 (found)
(R)-4-Methyl analog Data not explicitly provided 214.24 (calculated)

Biological Activity

4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide (CAS No. 1799974-41-6) is a heterocyclic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, synthesis methods, and relevant studies.

Structural Characteristics

The compound features a bicyclic structure that incorporates both nitrogen and sulfur atoms. The presence of an ethyl substituent and the oxathiazepine moiety are significant for its chemical reactivity and biological interactions.

Molecular Formula: C₉H₁₂N₂O₃S
Molecular Weight: 228.27 g/mol

Pharmacological Properties

Preliminary studies suggest that this compound may exhibit various pharmacological effects:

  • Antimicrobial Activity: The compound has shown promising results against certain bacterial strains.
  • Antidiabetic Potential: Similar compounds have been noted for their ability to modulate glucose levels.
  • Cytotoxic Effects: Initial investigations indicate potential cytotoxicity against cancer cell lines.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

  • Cyclization Reactions: Utilizing appropriate precursors to form the oxathiazepine structure.
  • Substitution Reactions: Introducing the ethyl group through nucleophilic substitution techniques.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties revealed that the compound exhibited significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be in the range of 32–64 µg/mL.

Study 2: Cytotoxicity Assessment

In vitro assays on various cancer cell lines demonstrated that this compound induced apoptosis at concentrations above 50 µM. Flow cytometry analyses indicated a significant increase in early apoptotic cells after treatment.

Study 3: Antidiabetic Effects

Research indicated that derivatives of this compound could enhance insulin sensitivity in diabetic models. In vivo studies showed a reduction in blood glucose levels by approximately 25% compared to control groups.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
4-Methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxideMethyl group substitutionAntimicrobial
4-Ethylthiazolidine 2-thioneThiazolidine ringAntidiabetic
6-Aminoquinoline derivativesQuinoline coreAntimalarial

Q & A

Q. Optimization Strategies :

  • Use polar aprotic solvents (e.g., DMF or THF) to enhance reaction homogeneity .
  • Catalysts like Pd/C or Lewis acids (e.g., AlCl₃) improve yield and regioselectivity .
  • Monitor reaction progress via TLC or HPLC to minimize by-products .

Which analytical techniques are critical for characterizing this compound, and what parameters should be prioritized?

Q. Basic Characterization

  • NMR Spectroscopy : ¹H and ¹³C NMR for confirming substituent positions and ring saturation. Key peaks: δ 1.2–1.4 ppm (ethyl CH₃), δ 3.5–4.0 ppm (dihydro protons) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .

How can researchers address challenges in regioselectivity during synthesis?

Q. Advanced Synthesis Challenges

  • By-product Mitigation : Use sterically hindered bases (e.g., DBU) to suppress undesired alkylation .
  • Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions during cyclization .
  • Computational Modeling : DFT calculations predict favorable transition states for regioselective pathways .

What experimental designs are suitable for evaluating biological activity, and how can assays be standardized?

Q. Biological Activity Assessment

  • In Vitro Models : Screen against kinase targets (e.g., PI3K or MAPK) using fluorescence-based assays .
  • Dose-Response Curves : Use 3–5 logarithmic concentrations to determine IC₅₀ values.
  • Control Standards : Include reference inhibitors (e.g., staurosporine) to validate assay reproducibility .

How can computational methods predict the compound’s interaction with biological targets?

Q. Advanced Computational Modeling

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to ATP-binding pockets .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., sulfone groups) for target affinity .
  • MD Simulations : Assess stability of ligand-receptor complexes over 50–100 ns trajectories .

What strategies improve the reproducibility of synthetic protocols?

Q. Reproducibility Factors

  • Solvent Purity : Use anhydrous solvents (e.g., THF stored over molecular sieves) to prevent hydrolysis .
  • Catalyst Batches : Pre-screen catalyst lots for activity variations (e.g., Pd/C from different suppliers) .
  • Documentation : Detailed logs of temperature, stirring rates, and reagent stoichiometry .

How can researchers resolve contradictions in reported biological activity data?

Q. Data Contradiction Analysis

  • Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., pIC₅₀).
  • Assay Variability : Control for cell line passage numbers and serum concentrations .
  • Structural Analogues : Test derivatives with modified substituents to isolate activity drivers (e.g., ethyl vs. methyl groups) .

What are the best practices for stability testing and long-term storage?

Q. Stability & Storage

  • Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC .
  • Storage Conditions : Store in amber vials under argon at –20°C to prevent oxidation .

How can structure-activity relationship (SAR) studies guide derivative design?

Q. Advanced SAR Strategies

  • Substituent Libraries : Synthesize analogues with varying alkyl chains (e.g., propyl, isopropyl) at the 4-position .
  • Bioisosteric Replacement : Replace the sulfone group with phosphonate or carbonyl to assess tolerance .
  • 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic properties with activity .

What factorial design approaches optimize reaction conditions for scale-up?

Q. Experimental Design for Scale-Up

  • Two-Level Factorial Design : Test variables like temperature (25°C vs. 50°C), solvent ratio (1:1 vs. 2:1), and catalyst loading (1% vs. 5%) .
  • Response Surface Methodology (RSM) : Maximize yield using central composite designs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 2
4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide

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